Introduction: The Strategic Value of 2-Bromo-4-cyclopropoxypyridine
Introduction: The Strategic Value of 2-Bromo-4-cyclopropoxypyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-cyclopropoxypyridine
In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, functionalized pyridines serve as privileged structures, appearing in a multitude of approved therapeutics. 2-Bromo-4-cyclopropoxypyridine is a highly valuable heterocyclic building block, prized for its unique combination of reactive sites. The bromine atom at the 2-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of molecular complexity.[1] Concurrently, the cyclopropoxy group at the 4-position is a desirable motif in medicinal chemistry, often introduced to modulate metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive overview of a robust synthetic route to 2-Bromo-4-cyclopropoxypyridine and details the analytical methodologies required to verify its structure and purity. The content is designed for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this key intermediate.
Part 1: Synthesis of 2-Bromo-4-cyclopropoxypyridine
The synthesis is logically approached as a two-stage process. The first stage involves the regioselective bromination of a suitable pyridine precursor to install the bromine atom at the C-2 position. The second, and focal, stage is the etherification of the C-4 hydroxyl group via the Williamson ether synthesis to introduce the cyclopropyl moiety.
Overall Synthetic Strategy
The most common and efficient pathway begins with the commercially available 2-Bromo-4-hydroxypyridine.[2][3] This intermediate is then subjected to a Williamson ether synthesis, a classic and reliable method for forming ethers.[4] This strategy is advantageous as it builds the final molecule from a readily accessible, functionalized pyridine core.
Caption: Synthetic workflow for 2-Bromo-4-cyclopropoxypyridine.
Mechanism: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6]
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-Bromo-4-hydroxypyridine. This generates a potent pyridinoxide nucleophile. The choice of a moderately strong base like K₂CO₃ is often sufficient and avoids potential side reactions that stronger bases might induce.[7]
-
SN2 Attack: The resulting alkoxide ion attacks the electrophilic carbon of a cyclopropyl halide (e.g., cyclopropyl bromide). This occurs in a concerted step where the nucleophile attacks from the backside relative to the leaving group (bromide), leading to the formation of the C-O ether bond and the expulsion of the halide ion.[8]
The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[7]
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials & Reagents:
-
2-Bromo-4-hydroxypyridine
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-4-hydroxypyridine (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting material).
-
Begin stirring the mixture and add cyclopropyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 2-Bromo-4-cyclopropoxypyridine as the final product.
Part 2: Characterization and Data Interpretation
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-4-cyclopropoxypyridine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural profile.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for the target compound. This data is derived from established principles and analysis of analogous structures.[9][10][11]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| ~ 8.10 | d | ~ 5.5 | 1H | H-6 |
| ~ 6.95 | d | ~ 2.0 | 1H | H-3 |
| ~ 6.70 | dd | ~ 5.5, 2.0 | 1H | H-5 |
| ~ 3.85 | m | - | 1H | O-CH (cyclopropyl) |
| ~ 0.85 | m | - | 4H | -CH₂- (cyclopropyl) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 165.0 | C-4 |
| ~ 150.5 | C-6 |
| ~ 142.0 | C-2 |
| ~ 115.0 | C-5 |
| ~ 110.0 | C-3 |
| ~ 32.5 | O-CH (cyclopropyl) |
| ~ 6.5 | -CH₂- (cyclopropyl) |
Table 3: Predicted IR Spectroscopy Data (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic & Cyclopropyl C-H stretch |
| ~ 1580, 1470 | Strong | C=C / C=N stretching (pyridine ring) |
| ~ 1250 | Strong | C-O-C asymmetric stretch (ether) |
| ~ 1040 | Strong | C-O-C symmetric stretch (ether) |
| ~ 680 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (EI)
| m/z | Assignment | Notes |
|---|---|---|
| 213 / 215 | [M]⁺ | Molecular ion peak showing the characteristic ~1:1 isotopic pattern for one bromine atom. |
| 172 / 174 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |
| 134 | [M - Br]⁺ | Loss of the bromine atom. |
Data Interpretation and Validation
-
¹H NMR: The spectrum should clearly show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The downfield doublet around 8.10 ppm is characteristic of the proton at C-6, adjacent to the ring nitrogen. The cyclopropyl group will present as two multiplets in the aliphatic region: one for the methine proton attached to the oxygen and another for the four equivalent methylene protons.[12]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, confirming the presence of eight carbon atoms in two sets of symmetry (the two -CH₂- carbons of the cyclopropyl group are equivalent). The carbons directly attached to the electronegative oxygen (C-4) and bromine (C-2) atoms will be the most downfield shifted in the aromatic region.[10]
-
IR Spectroscopy: The IR spectrum serves as a quick confirmation of the key functional groups. The most critical absorbances are the strong C-O-C stretching bands, confirming the successful ether formation, and the disappearance of the broad O-H stretch that would be present in the starting material, 2-Bromo-4-hydroxypyridine.[9]
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The most definitive feature is the molecular ion cluster at m/z 213 and 215, with nearly equal intensities. This isotopic signature is unequivocal proof of the presence of a single bromine atom in the molecule.[13]
Protocols for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11]
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs. For ¹³C NMR, a proton-decoupled sequence is standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Acquisition: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. Use Electron Ionization (EI) to observe fragmentation patterns.[10]
Conclusion
2-Bromo-4-cyclopropoxypyridine is a valuable synthetic intermediate whose preparation can be reliably achieved through a well-established Williamson ether synthesis from 2-Bromo-4-hydroxypyridine. The successful synthesis is validated through a suite of standard spectroscopic techniques—NMR, IR, and MS—which together provide an unambiguous confirmation of the molecular structure and purity. This guide offers the necessary theoretical foundation and practical protocols for researchers to confidently synthesize and characterize this important chemical building block for applications in pharmaceutical and materials science research.
References
-
2-bromopyridine - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Williamson Ether Synthesis . Chemistry Steps. Available at: [Link]
-
Williamson ether synthesis - Wikipedia . Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]
-
2-Bromo-4-hydroxypyridine | C5H4BrNO | CID 2762840 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Kinetics and Mechanism of Bromination of 2-Pyridone and . American Chemical Society. Available at: [Link]
-
2-Bromo-4-cyclopropylpyridine . Lead Sciences. Available at: [Link]
-
Williamson Ether Synthesis . Chemistry LibreTexts. Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . HETEROCYCLES, Vol. 51. Available at: [Link]
-
Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry . Medium. Available at: [Link]
-
2-Bromo-4-cyclopropylaniline | C9H10BrN | CID 20336946 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Problem 5 Given the following spectroscopic data for a compound with the.. . Filo. Available at: [Link]
-
2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 2-Bromo-4'-methylpropiophenone . PrepChem.com. Available at: [Link]
-
Cas 1209460-14-9,4-broMo-2-cyclopropoxypyridine . LookChem. Available at: [Link]
-
4-Bromo-2-cyclopropoxypyridine . Lead Sciences. Available at: [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra . YouTube. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed Central. Available at: [Link]
-
A selective and direct synthesis of 2-bromo-4-alkylthiophenes... . ResearchGate. Available at: [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene . PubMed Central. Available at: [Link]
Sources
- 1. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-4-hydroxypyridine | C5H4BrNO | CID 2762840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]
